molecular formula C19H18N6O5S B2912593 2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide CAS No. 1396886-14-8

2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide

Cat. No.: B2912593
CAS No.: 1396886-14-8
M. Wt: 442.45
InChI Key: GCXFNFNRLWUDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide is a complex organic compound that features a variety of functional groups, including an oxazole ring, a sulfonamide group, and a cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group and the cyclopropane moiety. Common reagents used in these reactions include cyclopropanecarboxylic acid, 4-methylpyrimidine, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane moiety or the oxazole ring.

    Reduction: Reduction reactions could target the sulfonamide group or the oxazole ring.

    Substitution: Substitution reactions may occur at the aromatic ring or the oxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the cyclopropane moiety could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. Its various functional groups could interact with biological targets, making it a promising lead compound in medicinal chemistry.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests that it may have activity against certain diseases, although further research would be needed to confirm this.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s various functional groups could interact with these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide
  • 2-(cyclopropanecarboxamido)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)oxazole-5-carboxamide
  • 2-(cyclopropanecarboxamido)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential applications. Its structure allows for a variety of chemical reactions and interactions, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O5S/c1-11-8-9-20-18(21-11)25-31(28,29)14-6-4-13(5-7-14)22-17(27)15-10-30-19(23-15)24-16(26)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,22,27)(H,20,21,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXFNFNRLWUDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.